![molecular formula C23H24N8O4S B612121 Fimepinostat CAS No. 1339928-25-4](/img/structure/B612121.png)
Fimepinostat
Übersicht
Beschreibung
Fimepinostat, also known as CUDC-907, is an orally bioavailable inhibitor of both phosphoinositide 3-kinase (PI3K) class I and pan histone deacetylase (HDAC) enzymes, with potential antineoplastic activity . It has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma, among others .
Molecular Structure Analysis
The molecular formula of Fimepinostat is C23H24N8O4S . Its molecular weight is 508.6 g/mol . The IUPAC name is N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide .Wissenschaftliche Forschungsanwendungen
Application in Ovarian Cancer Treatment
Scientific Field
Oncology
Summary of Application
CUDC-907 has shown potential in treating ovarian cancer (OC). It is a dual-target inhibitor of the HDAC and PI3K signaling pathways, which are crucial in the proliferation of OC cells .
Methods of Application
The correlation between PI3K or HDAC expression and the prognosis of OC patients was examined using the GEPIA database. RNA-Seq analysis was performed on OC cells treated with CUDC-907. Various cellular processes, including proliferation, migration, invasion, apoptosis, and cell cycle, were assessed through assays such as CCK8, EDU, wound healing, cell invasion, and flow cytometry .
Results
Bioinformatics analyses revealed that up-regulated HDAC and PI3K were significantly correlated with patients’ poor survival in OC. In vivo and in vitro experiments demonstrated that CUDC-907 could inhibit the proliferation of OC cells by inhibiting the PI3K and HDAC pathways to down-regulate the expression of c-Myc, and induce cell apoptosis by inhibiting the PI3K/AKT/Bcl-2 pathway, and up-regulate p21 to induce G2/M phase arrest .
Application in Hepatocarcinoma Treatment
Summary of Application
CUDC-907, or Fimepinostat, has shown potential in treating hepatocarcinoma (HCC). It is a dual acting inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), and has potent inhibitory effects on HCC cell lines and primary HCC cells .
Methods of Application
Four HCC cell lines were three-dimensionally (3D) cultured to screen 19 small molecular agents. 3D-cultured primary HCC cells and a tumor-bearing mouse model were used to verify the candidate anti-hepatocarcinoma agent. Cell function experiments and western blotting were conducted to explore the anti-hepatocarcinoma mechanism of the candidate agent .
Results
The study data show that CUDC-907 inhibits the PI3K/AKT/mTOR pathway and downregulates the expression of c-Myc, leading to the suppression of HCC cells .
Application in Breast Cancer Treatment
Summary of Application
CUDC-907 has been found to enhance the expression of death receptor 5 (DR5), reduce the levels of anti-apoptotic molecules XIAP, Bcl-2 and Bcl-xL, and increase the phosphorylation of JNK and p38 MAPK .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the search results .
Results
The results showed that knockdown of DR5 abrogated apoptosis induced by the combination of CUDC-907 and TRAIL in breast cancer cells .
Application in Prostate Cancer Treatment
Summary of Application
Fimepinostat, a dual HDAC1/2 and PI3K/AKT inhibitor, has been investigated for its potential to overcome the heterogeneity of castration-resistant prostate cancer (CRPC) by effectively inhibiting both ARPC and NEPC subtypes of CRPC .
Results
Fimepinostat therapy was associated with the suppression of lineage transcription factors including AR in ARPC and Achaete-scute homolog 1 (ASCL1) in NEPC .
Application in Diffuse Intrinsic Pontine Glioma Treatment
Summary of Application
Fimepinostat has shown potential in treating Diffuse Intrinsic Pontine Glioma (DIPG), an aggressive pediatric brain tumor. The oncohistone H3.3K27M mutation is associated with significantly worse clinical outcomes in DIPG. Fimepinostat, combined with gemcitabine, has been identified as a potent therapeutic intervention for H3.3K27M DIPG .
Results
Gemcitabine activates p53 and induces apoptosis to elicit antitumor effects in H3.3K27M DIPG, which can be enhanced by blocking NFκB and PI3K/AKT signaling with fimepinostat .
Application in Cushing Disease Treatment
Scientific Field
Endocrinology
Summary of Application
Fimepinostat is being proposed as a candidate drug in the treatment and intervention of patients with Cushing Disease .
Results
The specific results or outcomes obtained were not detailed in the search results .
Application in Double-Hit Lymphoma Treatment
Summary of Application
Fimepinostat was evaluated in a Phase 1 combination study with venetoclax, a BCL2 inhibitor, in DLBCL patients, including patients with translocations in both MYC and the BCL2 gene, also referred to as double-hit lymphoma, or high-grade B-cell lymphoma (HGBL) .
Results
The study was discontinued in March 2020 due to lack of efficacy .
Application in NUT Midline Carcinoma Treatment
Summary of Application
Fimepinostat has been used in trials studying the treatment of NUT midline carcinoma, among others .
Safety And Hazards
Zukünftige Richtungen
Fimepinostat has shown potential as a latency-reversing agent in HIV-1 cure-related trials . It has also been suggested that Fimepinostat could be used in combination with other therapies to prevent or overcome drug resistance mechanisms . Further investigation is warranted to explore these possibilities .
Eigenschaften
IUPAC Name |
N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXJLIFIIOYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712307 | |
Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fimepinostat | |
CAS RN |
1339928-25-4 | |
Record name | Fimepinostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fimepinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11891 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIMEPINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.